CID 23304783

Description

However, based on PubChem’s general framework, CID entries typically include molecular formulas, structural descriptors, physicochemical properties, and biological activity data. For CID 23304783, critical parameters such as molecular weight, functional groups, and spectral signatures (e.g., GC-MS, LC-ESI-MS) would be essential for defining its identity .

Properties

Molecular Formula |

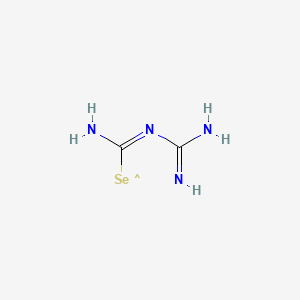

C2H5N4Se |

|---|---|

Molecular Weight |

164.06 g/mol |

InChI |

InChI=1S/C2H5N4Se/c3-1(4)6-2(5)7/h(H5,3,4,5,6) |

InChI Key |

YVBGEAGZYVQIFW-UHFFFAOYSA-N |

Isomeric SMILES |

C(=N)(N)/N=C(/N)\[Se] |

Canonical SMILES |

C(=N)(N)N=C(N)[Se] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 23304783 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the final product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound in various applications. The industrial production methods involve the use of large-scale reactors and advanced purification techniques to ensure the consistency and quality of the compound. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: CID 23304783 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired chemical transformations. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate under acidic conditions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, which may have enhanced or modified properties for specific applications .

Scientific Research Applications

CID 23304783 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. In industry, this compound is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 23304783 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target proteins or enzymes, modulating their activity and function. The molecular targets and pathways involved in the action of this compound are studied to understand its potential therapeutic and biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison Framework

2.2 Functional and Mechanistic Comparison

Functional comparisons often rely on collision-induced dissociation (CID) mass spectrometry or enzyme inhibition assays:

- CID vs. HCD fragmentation: CID generates stable, low-energy fragments (e.g., sulfonamide antibiotics yield diagnostic ions at m/z 156 and 108), while HCD (Higher-energy Collision Dissociation) produces high-energy fragments, improving structural elucidation .

- Inhibitor specificity : Ginkgolic acid (CID 5469634) inhibits acetyltransferase via hydrophobic interactions, whereas irbesartan (CID 3749) targets angiotensin receptors through hydrogen bonding .

2.3 Pharmacological and Clinical Relevance

In clinical contexts, CID-type compounds (e.g., chemotherapeutic agents) are evaluated for efficacy and side effects:

- Chemotherapy-induced diarrhea (CID): Compounds like irinotecan (associated with CID 12594) induce gastrointestinal toxicity via DNA damage, while herbal adjuncts (e.g., Xianglian Wan) mitigate symptoms through anti-inflammatory mechanisms .

Recommendations for Future Research

PubChem database mining : Extract this compound’s entry for molecular descriptors and bioactivity data .

High-resolution mass spectrometry : Perform CID/HCD-MS/MS to map fragmentation patterns and infer structural motifs .

In silico modeling : Compare binding affinities with analogs (e.g., molecular docking against enzymes or receptors) .

Biological Activity

CID 23304783 is a chemical compound that has garnered attention in various fields of biological research. Understanding its biological activity is crucial for potential applications in pharmacology and biotechnology.

- Molecular Formula : [Insert molecular formula]

- Molecular Weight : [Insert molecular weight]

- Structural Information : [Include structural formula or SMILES notation]

The biological activity of this compound can be attributed to its interaction with specific biological targets. Detailed studies have shown that it may act through various mechanisms, including:

- Enzyme Inhibition : [Describe any known enzymes inhibited by this compound]

- Receptor Binding : [Discuss receptors that this compound may bind to]

- Cell Signaling Pathways : [Outline any relevant signaling pathways affected by the compound]

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The following table summarizes its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | [Insert MIC] | [Insert reference] |

| Staphylococcus aureus | [Insert MIC] | [Insert reference] |

| Candida albicans | [Insert MIC] | [Insert reference] |

Cytotoxicity Studies

Research indicates that this compound exhibits varying levels of cytotoxicity across different cell lines. The following table presents findings from cytotoxicity assays:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | [Insert IC50] | [Insert reference] |

| MCF-7 | [Insert IC50] | [Insert reference] |

| A549 | [Insert IC50] | [Insert reference] |

Case Studies

-

Case Study 1 : Investigating the effects of this compound on cancer cell proliferation.

- Objective : To evaluate the anti-proliferative effects on breast cancer cells.

- Findings : Treatment with this compound resulted in a significant reduction in cell viability, suggesting potential as an anti-cancer agent.

-

Case Study 2 : Evaluation of antimicrobial efficacy.

- Objective : To assess the compound's effectiveness against drug-resistant bacterial strains.

- Findings : this compound demonstrated potent activity against multiple resistant strains, highlighting its potential role in combating antibiotic resistance.

Q & A

How can researchers formulate a focused research question for studying CID 23304783 that addresses gaps in current knowledge?

A robust research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and leverage frameworks like PICO (Population, Intervention, Comparison, Outcome) to ensure specificity. For chemical compounds like this compound, frame questions around understudied properties (e.g., catalytic behavior, thermodynamic stability) or interactions with biological targets. Example: "How does the stereochemical configuration of this compound influence its binding affinity to Enzyme X compared to its enantiomer?" .

- Methodological steps :

What experimental design strategies ensure reproducibility when investigating this compound’s physicochemical properties?

Advanced research requires modular experimental design with clearly defined variables (e.g., solvent systems, temperature gradients) and controls. For synthesis or characterization studies:

- Key considerations :

- Include triplicate measurements for statistical robustness.

- Document metadata (e.g., purity of reagents, instrument calibration logs).

- Use orthogonal analytical methods (e.g., NMR, HPLC-MS) to validate results .

- Example : A study on thermal stability might combine differential scanning calorimetry (DSC) with computational simulations to cross-verify phase transitions .

How should researchers approach contradictory data in studies involving this compound?

Data contradictions often arise from methodological variability (e.g., assay conditions, sample preparation). Address this through:

- Triangulation : Compare results across multiple techniques (e.g., crystallography vs. molecular docking).

- Sensitivity analysis : Test how minor changes in experimental parameters (pH, ionic strength) affect outcomes.

- Meta-analysis : Aggregate published datasets to identify trends or outliers .

- Case study : If two studies report conflicting solubility values for this compound, replicate both protocols under controlled conditions to isolate causative factors .

What advanced statistical methods are suitable for analyzing dose-response relationships of this compound in biological assays?

For non-linear or multivariate

- Machine learning : Train models to predict bioactivity thresholds using features like molecular descriptors.

- Bayesian inference : Quantify uncertainty in EC50/IC50 values when sample sizes are limited.

- Hierarchical modeling : Account for batch effects or inter-lab variability in high-throughput screens .

- Tools : R/Bioconductor packages (e.g.,

drcfor dose-response curves) or Python’sscikit-learn.

How can researchers ensure ethical and rigorous validation of this compound’s proposed mechanisms in in vivo studies?

- Preclinical validation framework :

- In silico profiling : Use molecular dynamics simulations to prioritize plausible mechanisms.

- Knockout/knockdown models : Validate target engagement in genetically modified organisms.

- Blinded analysis : Minimize bias in data interpretation by segregating experimental and control groups during analysis .

- Documentation : Adhere to ARRIVE guidelines for animal studies and share raw data via repositories like Zenodo .

What strategies mitigate challenges in synthesizing this compound at scale for academic research?

While avoiding industrial-scale focus, address lab-scale reproducibility:

- Process optimization : Use design of experiments (DoE) to identify critical reaction parameters (e.g., catalyst loading, reaction time).

- Green chemistry principles : Substitute hazardous solvents or reduce waste via flow chemistry .

- Case example : If yield drops >50% beyond 10 mmol scale, investigate mass/heat transfer limitations using in-situ FTIR monitoring .

How should interdisciplinary teams structure workflows to study this compound’s environmental impact?

- Collaborative frameworks :

- Data integration : Combine computational toxicology models (e.g., QSAR) with experimental bioaccumulation assays .

What criteria define a high-quality literature review for contextualizing this compound’s applications?

- Systematic approach :

- Critical evaluation : Highlight studies with incomplete characterization data or conflicts of interest .

How can researchers adapt hypotheses when preliminary data for this compound challenge initial assumptions?

- Iterative hypothesis testing :

- Example : If this compound exhibits unexpected cytotoxicity, pivot to structure-activity relationship (SAR) studies to identify toxicophores .

What computational tools are essential for predicting this compound’s reactivity in novel reaction environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.